molecular formula C10H21ClO3S B13621967 5-(Tert-pentyloxy)pentane-1-sulfonyl chloride

5-(Tert-pentyloxy)pentane-1-sulfonyl chloride

Cat. No.: B13621967
M. Wt: 256.79 g/mol
InChI Key: GBXBXYIVAIDUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tert-pentyloxy)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and sulfonate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-pentyloxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(tert-pentyloxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:

5-(Tert-pentyloxy)pentane-1-sulfonic acid+SOCl25-(Tert-pentyloxy)pentane-1-sulfonyl chloride+SO2+HCl\text{5-(Tert-pentyloxy)pentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(Tert-pentyloxy)pentane-1-sulfonic acid+SOCl2​→5-(Tert-pentyloxy)pentane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, which are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-pentyloxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

    Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.

    Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by reduction or oxidation reactions.

Scientific Research Applications

5-(Tert-pentyloxy)pentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The reactivity of 5-(Tert-pentyloxy)pentane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The mechanism involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Commonly used in organic synthesis, particularly for the protection of hydroxyl groups.

Uniqueness

5-(Tert-pentyloxy)pentane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the properties of the resulting products.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

5-(2-methylbutan-2-yloxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-4-10(2,3)14-8-6-5-7-9-15(11,12)13/h4-9H2,1-3H3

InChI Key

GBXBXYIVAIDUJO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCCCCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.